5-(4-Acetylphenyl)furan-2-carbaldehyde
Overview
Description
5-(4-Acetylphenyl)furan-2-carbaldehyde, also known as APFC, is a compound that belongs to a family of organic compounds known as aldehydes . It has a molecular formula of C13H10O3 and a molecular weight of 214.22 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10O3/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-8H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.22 g/mol . The compound is a powder and is stored at room temperature .Scientific Research Applications
Green Synthesis and Biomass-Derived Chemicals
5-(4-Acetylphenyl)furan-2-carbaldehyde, a derivative of furan-2-carbaldehydes, is recognized for its utility as a green, biomass-derived chemical. It serves as an effective C1 building block in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This synthesis process is facilitated by ligand-free photocatalytic C–C bond cleavage, which notably does not require the protection of hydroxyl, carboxyl, amide, or secondary amino groups. Conjugated N,O-tridentate copper complexes are proposed to act as innovative photoinitiators in this mechanism under visible light, emphasizing the compound's role in sustainable and green chemistry practices (Yu et al., 2018).
Thermodynamic Properties in Material Sciences
The compound's derivatives, particularly those with nitrophenyl groups, have been studied for their thermodynamic properties. Research has delved into the temperature dependence of saturated vapor pressure and the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These properties are crucial for optimizing the synthesis, purification, and application processes of the compounds, providing valuable insights into their nature and potential industrial applications (Dibrivnyi et al., 2015).
Catalytic Synthesis and Antioxidant Applications
The compound has shown potential in catalytic synthesis processes. Novel chalcone derivatives have been synthesized using furan-2-carbonyl as a precursor. These derivatives display promising antioxidant properties, underscored by studies involving in vitro-antioxidant activity and molecular docking analyses. This highlights the compound's role in the development of new antioxidants, contributing to fields like pharmacology and biochemistry (Prabakaran et al., 2021).
properties
IUPAC Name |
5-(4-acetylphenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPMCORRAXYAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366254 | |
Record name | 5-(4-Acetylphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57268-39-0 | |
Record name | 5-(4-Acetylphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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